molecular formula C9H10Cl2FN B1435871 4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2031260-75-8

4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B1435871
M. Wt: 222.08 g/mol
InChI Key: FDQNPVKUUZMZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound with the molecular formula C9H10Cl2FN . It is used for research purposes .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research by Egawa et al. (1984) explored the synthesis and antibacterial activity of pyridonecarboxylic acids, including compounds with amino- and hydroxy-substituted cyclic amino groups, indicating a broad interest in halogenated compounds for their potential in creating effective antibacterial agents (Egawa et al., 1984).

Electrophilic Amination and Fluorine Atom Removal

A study by Bombek et al. (2004) on the electrophilic amination of fluorophenols demonstrates the chemical reactivity of fluorinated compounds and their potential transformations, which could be relevant for developing new chemical syntheses or understanding the behavior of similar compounds (Bombek et al., 2004).

Development of NMDA Receptor Antagonists

Xun and Qing-ping (2004) conducted a study on the synthesis of compounds intended as NMDA receptor antagonists, starting from a chloro-fluoro-methylbenzene derivative, highlighting the pharmaceutical applications of such compounds in treating conditions like neurodegenerative diseases (Xun & Qing-ping, 2004).

ANRORC Mechanism in Aminations

Research by Valk et al. (2010) provided evidence of the ANRORC mechanism in the amination of substituted halogenoaza-aromatics, showcasing the complex reactions and mechanisms that similar compounds might undergo, which is crucial for organic chemistry and synthesis strategies (Valk et al., 2010).

properties

IUPAC Name

4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN.ClH/c10-8-4-5(11)3-7-6(8)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQNPVKUUZMZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 4
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 5
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 6
4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

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